2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate is a synthetic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Nitration: The methyl group on the imidazole ring is nitrated using a mixture of nitric acid and sulfuric acid.
Carbamate Formation: The nitro-imidazole derivative is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and carbamate formation, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carbamic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 2-(5-methyl-2-amino-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethanol and 3-fluorobenzoyl carbamic acid.
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate involves the interaction with specific molecular targets and pathways. The nitro group is believed to undergo reduction within microbial cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This results in the inhibition of microbial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiparasitic and antibacterial activities.
Secnidazole: Similar to metronidazole and tinidazole, used for treating bacterial infections.
Uniqueness
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate is unique due to the presence of the fluorobenzoyl carbamate moiety, which may confer additional biological activities and improved pharmacokinetic properties compared to other nitroimidazole derivatives.
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-(3-fluorobenzoyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O5/c1-9-8-16-13(19(22)23)18(9)5-6-24-14(21)17-12(20)10-3-2-4-11(15)7-10/h2-4,7-8H,5-6H2,1H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCOLNACZKFBNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.